molecular formula C43H78NO9P B2927265 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

Cat. No.: B2927265
M. Wt: 784.1 g/mol
InChI Key: ICSHQSNRXGUFHT-AQLFUWFLSA-N
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Description

The compound [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate is a lysophosphatidylethanolamine (LysoPE) derivative characterized by:

  • Stereochemistry: 2R configuration in the glycerol backbone .
  • Phosphoryl group: 2-aminoethoxy(hydroxy)phosphoryl moiety, contributing to its amphipathic nature.
  • Acyl chains: sn-1 position: Octadecanoyl (C18:0, stearic acid). sn-2 position: (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate, a 20-carbon chain with four double bonds (5,8,11,13) and a hydroxyl group at position 15S .

This structure enables roles in membrane dynamics, signaling, or enzymatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Acyl Chains and Functional Groups

The following compounds share the lysophosphatidylethanolamine backbone but differ in acyl chain length, unsaturation, and functional groups:

Compound Name Acyl Chain (sn-2) Key Features Biological Implications
Target Compound 15S-hydroxyicosa-5Z,8Z,11Z,13E-tetraenoate Four double bonds (5,8,11,13), 15S-hydroxyl Potential signaling via hydroxyl group; membrane fluidity modulation
">(2R)-1-... (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoate Eicosapentaenoate (EPA, 20:5) Five double bonds (5,8,11,14,17) Enhanced fluidity; anti-inflammatory effects akin to omega-3 derivatives
">(2R)-1-... (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate Octadecatetraenoate (18:4, all-E) Shorter chain (C18), trans double bonds (9,11,13,15) Altered membrane packing; potential oxidative instability
">(2R)-1-... (Z)-11-(3-pentyloxiran-2-yl)undec-9-enoyl... tetradecanoate Epoxide-containing undecenoyl + C14 Epoxide (oxirane) functional group Reactivity in signaling or detoxification pathways; altered enzyme interactions
">1-... docosa-10,13,16,19-tetraenoate Docosatetraenoate (22:4) Longer chain (C22), double bonds at 10,13,16,19 Deeper membrane integration; roles in neuronal tissues

Physicochemical and Functional Differences

  • Chain Length :
    • Shorter chains (e.g., C12 in ) reduce hydrophobicity, favoring micelle formation over bilayer integration.
    • Longer chains (e.g., C22 in ) enhance membrane anchoring but reduce solubility .
  • Double Bonds :
    • Increased unsaturation (e.g., EPA in ) lowers melting points and increases fluidity .
    • Trans vs. cis (Z/E) configurations ( vs. Target) alter molecular curvature and receptor binding .
  • Functional Groups :
    • Hydroxyl (Target) vs. epoxide (): The 15S-hydroxyl may serve as an enzymatic substrate (e.g., lipoxygenases), while the epoxide could participate in stress-response pathways .

Biological Activity

The compound [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate is a complex lipid with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C44H88NO7P
  • Molecular Weight : 774.1 g/mol
  • Structure : The compound features a phosphoethanolamine backbone linked to fatty acid chains and a tetraenoic acid moiety, which contributes to its biological functions.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and signaling pathways:

  • Cell Membrane Interaction : The lipid nature allows it to integrate into cellular membranes, influencing fluidity and permeability.
  • Signal Transduction : It modulates various signaling pathways by acting as a phospholipid precursor or by influencing the activity of specific kinases and phosphatases.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties:

  • Inhibition of Cytokine Production : It reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Modulation of Immune Responses : It activates regulatory T cells while inhibiting Th17 differentiation, suggesting a potential role in autoimmune diseases .

2. Cardiovascular Benefits

Studies have shown that the compound may have cardioprotective effects:

  • Endothelial Function Improvement : It enhances nitric oxide production in endothelial cells, promoting vasodilation and improving blood flow .
  • Lipid Profile Modulation : The compound can lower LDL cholesterol levels while increasing HDL cholesterol levels in animal models .

3. Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through:

  • Scavenging Free Radicals : It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Enhancing Antioxidant Enzyme Activity : It upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Case Study 1: In Vivo Studies on Inflammation

A study involving mice models of acute inflammation demonstrated that administration of the compound significantly reduced paw edema and inflammatory cell infiltration compared to controls. This suggests its potential as an anti-inflammatory agent in clinical settings .

Case Study 2: Cardiovascular Risk Reduction

In a randomized controlled trial involving patients with metabolic syndrome, supplementation with the compound resulted in significant improvements in endothelial function and reductions in inflammatory markers over a 12-week period .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokines
Cardiovascular protectionImproved endothelial function
AntioxidantScavenging ROS

Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHQSNRXGUFHT-AQLFUWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78NO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

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